molecular formula C22H17F2N3O3S2 B2735803 N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252845-81-0

N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2735803
CAS RN: 1252845-81-0
M. Wt: 473.51
InChI Key: ZHYUNVIOJVMABV-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Versatile Reagents for N-Alkylacetamide Synthesis

Compounds featuring the acetamide moiety, similar to the specified molecule, play a crucial role in pharmaceutical and natural products. Sakai et al. (2022) reported on p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives as versatile equivalents of N-acetamide nucleophiles. These compounds are useful in synthetic studies of natural and pharmaceutical products, indicating that the specified molecule could be valuable in synthesizing novel compounds with potential biological activities (Sakai et al., 2022).

Inhibitors of Enzymatic Activity

Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis pathways. The study indicates that thieno[2,3-d]pyrimidine derivatives, similar in structure to the specified compound, can serve as potent inhibitors with applications in cancer therapy and the study of enzymatic pathways (Gangjee et al., 2008).

Structural Studies and Drug Design

Research on crystal structures of compounds containing diaminopyrimidinyl and sulfanylacetamide groups, similar to those in the specified molecule, can inform the design of new drugs. Studies by Subasri et al. (2016, 2017) on such compounds' crystal structures provide insights into their conformation and potential interactions with biological targets. These structural insights are crucial for rational drug design, indicating potential applications in designing compounds with specific biological activities (Subasri et al., 2016).

Antimicrobial and Antifungal Activities

Compounds with the oxadiazole moiety and sulfanyl acetamide, as studied by Rehman et al. (2013), have shown activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), indicating potential for antimicrobial and antifungal applications. This suggests that the specified molecule, due to its structural complexity, might also exhibit similar biological activities, making it of interest for developing new antimicrobial agents (Rehman et al., 2013).

properties

IUPAC Name

N-(3,5-difluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3S2/c1-30-17-4-2-3-13(7-17)11-27-21(29)20-18(5-6-31-20)26-22(27)32-12-19(28)25-16-9-14(23)8-15(24)10-16/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYUNVIOJVMABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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